molecular formula C16H11N3O B5870678 2-phenylpyrimido[1,2-a]benzimidazol-4-ol

2-phenylpyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B5870678
M. Wt: 261.28 g/mol
InChI Key: BBERZJLEIXBTKK-UHFFFAOYSA-N
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Description

2-Phenylpyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is known for its unique structural features, which include a fused pyrimidine and benzimidazole ring system with a phenyl group at the 2-position and a hydroxyl group at the 4-position. The molecular formula of this compound is C16H11N3O, and it has a molecular weight of 261.286 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminobenzimidazole with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimido[1,2-a]benzimidazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenylpyrimido[1,2-a]benzimidazol-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimido[1,2-a]benzimidazol-4-one: Similar structure but with a ketone group at the 4-position.

    2-Phenylpyrimido[1,2-a]benzimidazol-4-amine: Similar structure but with an amine group at the 4-position.

    2-Phenylpyrimido[1,2-a]benzimidazol-4-methoxy: Similar structure but with a methoxy group at the 4-position.

Uniqueness

2-phenylpyrimido[1,2-a]benzimidazol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, which can enhance the compound’s binding affinity to biological targets and influence its solubility and stability .

Properties

IUPAC Name

2-phenyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERZJLEIXBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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